molecular formula C20H21NO5 B3008212 (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-06-5

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B3008212
CAS No.: 869077-06-5
M. Wt: 355.39
InChI Key: CZKWVRJXFAIBLF-ZDLGFXPLSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at position 2, substituted with 2,5-dimethoxy groups. The core benzofuran scaffold features a 6-hydroxy group and a 7-((dimethylamino)methyl) substituent. The 2,5-dimethoxybenzylidene group contributes electron-donating effects, while the dimethylaminomethyl side chain may enhance solubility and membrane permeability.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)7-6-14-19(23)18(26-20(14)15)10-12-9-13(24-3)5-8-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKWVRJXFAIBLF-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethoxybenzaldehyde and a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Alkaline Phosphatases (APs)

Recent studies have identified derivatives of benzofuran-3(2H)-one, including compounds similar to (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, as potent inhibitors of alkaline phosphatases. The structure-activity relationship (SAR) analysis demonstrated that modifications in the substituents significantly influence the inhibitory activity against APs. For instance, specific substitutions on the benzofuran ring enhanced the binding affinity and efficacy of these compounds as enzyme inhibitors .

1.2 Antioxidant Activity

Compounds in the benzofuran class have also been evaluated for their antioxidant properties. The presence of multiple hydroxyl groups in the structure contributes to their ability to scavenge free radicals, making them candidates for developing therapeutic agents aimed at oxidative stress-related diseases .

1.3 Anticancer Potential

The unique structural features of benzofuran derivatives allow them to interact with various biological targets. Preliminary studies suggest that (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Synthetic Methodologies

2.1 Synthesis via Condensation Reactions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves condensation reactions between benzofuran derivatives and aldehydes under various catalytic conditions. For example, the use of clay catalysts under microwave irradiation has been reported to enhance yields while minimizing solvent use, showcasing a green chemistry approach .

2.2 Mechanistic Insights

Mechanistic studies indicate that the formation of this compound can proceed via acid-catalyzed or base-catalyzed pathways. The reaction conditions significantly affect the stereochemical outcome, favoring the Z-isomer due to steric and electronic factors associated with substituents on the benzofuran ring .

Structural Characteristics

3.1 Spectroscopic Analysis

The structural elucidation of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be achieved using various spectroscopic techniques such as NMR and mass spectrometry. These techniques confirm the expected molecular framework and provide insights into the conformational preferences of the compound .

3.2 Computational Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins like APs. These computational analyses help in understanding the ligand-receptor dynamics and optimizing lead compounds for better pharmacological profiles .

Case Studies and Research Findings

StudyFocusFindings
Boussafi et al., 2023Clay CatalysisDemonstrated solventless synthesis of acyl aurones from benzofuran derivatives with high yields under microwave irradiation .
PMC9042899Alkaline Phosphatase InhibitionIdentified new benzofuran derivatives as potent AP inhibitors with significant SAR insights; compound 20 showed exceptional activity .
ResearchGate StudyBiological ActivityHighlighted various bioactive benzofuran derivatives with potential therapeutic applications in cancer treatment and oxidative stress modulation .

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dimethylamino group can interact with nucleophilic sites, while the hydroxy group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other benzofuran-3(2H)-one derivatives, differing primarily in substituent patterns. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Formula (Approx.) Key Structural Differences
Target Compound: (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one Benzofuran-3(2H)-one - 2,5-Dimethoxybenzylidene (C₈H₇O₂)
- 7-((Dimethylamino)methyl) (C₃H₈N)
- 6-Hydroxy (OH)
C₁₉H₁₉NO₆ (MW: ~357 g/mol) Reference compound for comparison.
: (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one Benzofuran-3(2H)-one - 2-Fluorobenzylidene (C₇H₄FO)
- 4-Methyl (CH₃)
- 7-((Dimethylamino)methyl) (C₃H₈N)
- 6-Hydroxy (OH)
C₁₉H₁₇FNO₄ (MW: ~342 g/mol) - Fluorine (electron-withdrawing) replaces methoxy groups, reducing electron density.
- 4-Methyl increases steric bulk.
: (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Benzofuran-3(2H)-one - 2-Chlorobenzylidene (C₇H₄ClO)
- 7-((Bis(2-methoxyethyl)amino)methyl) (C₇H₁₆NO₂)
- 6-Hydroxy (OH)
C₂₃H₂₅ClNO₇ (MW: ~487 g/mol) - Chlorine (electron-withdrawing) vs. methoxy.
- Bis(2-methoxyethyl)amino enhances hydrophilicity but increases molecular weight.

Key Observations:

In contrast, the 2-fluoro () and 2-chloro () substituents withdraw electrons, which may alter binding affinities in biological systems .

Solubility and Bioavailability: The dimethylaminomethyl group (target compound) balances lipophilicity and solubility. ’s bis(2-methoxyethyl)amino group introduces polar methoxy chains, likely improving aqueous solubility but reducing passive diffusion across membranes .

Conversely, the absence of bulky substituents in the target compound may favor faster clearance .

Halogen vs. Methoxy Groups :

  • Fluorine () and chlorine () increase molecular polarity and may influence halogen bonding in target interactions. Methoxy groups (target compound) prioritize π-π stacking or hydrogen bonding .

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core structure with various substituents that enhance its biological activity. The presence of methoxy groups and a dimethylamino moiety is significant for its pharmacological properties. The molecular formula is C₂₄H₂₅N₂O₄, and its molecular weight is approximately 405.47 g/mol.

1. Antitumor Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antitumor activity. For instance, compounds structurally related to (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have shown promising results in inhibiting the proliferation of various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)6.26 ± 0.33
Compound BHCC827 (Lung)6.48 ± 0.11
Compound CNCI-H358 (Lung)20.46 ± 8.63

These compounds generally demonstrate higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) cultures due to differences in penetration and bioavailability within cellular structures .

2. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. The following table summarizes the DPPH scavenging activity of related compounds:

Concentration (µM)DPPH Scavenging Activity (%)
1054.88 ± 3.1
5097.4 ± 2.1
10097 ± 2.3
20097 ± 1.7
50097.2 ± 1.9

The data indicates that while ascorbic acid shows superior scavenging ability at lower concentrations, the compound demonstrates significant antioxidant properties at higher concentrations .

3. Anti-inflammatory Effects

Research has demonstrated that benzofuran derivatives can effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, a related compound was shown to reduce TNF levels by up to 93% in macrophage cells . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

The biological activities of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .
  • Cytokine Modulation : The ability to modulate cytokine release positions these compounds as potential anti-inflammatory agents.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds may mitigate oxidative stress-related damage.

Case Studies

A notable study involved the synthesis of various benzofuran derivatives and their evaluation against human cancer cell lines, revealing a consistent pattern of cytotoxicity correlated with structural modifications . In vivo studies further supported these findings by demonstrating reduced tumor growth in animal models treated with these derivatives.

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